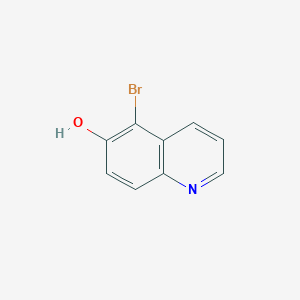

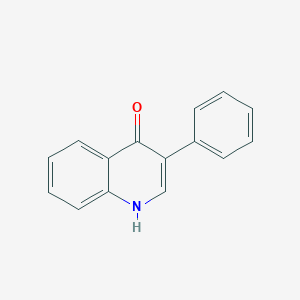

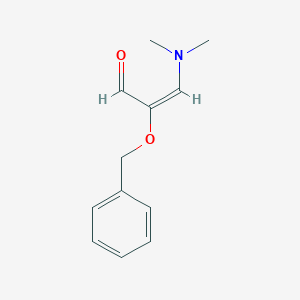

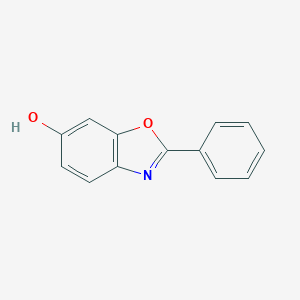

2-Phenyl-1,3-benzoxazol-6-ol

概要

説明

“2-Phenyl-1,3-benzoxazol-6-ol” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

Benzoxazole has reactive sites which allow for functionalization . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield .科学的研究の応用

Medicinal Chemistry: Antimicrobial and Antifungal Applications

2-Phenyl-1,3-benzoxazol-6-ol is a benzoxazole derivative, a class of compounds known for their broad biological activities. They exhibit antimicrobial and antifungal properties, making them valuable in the development of new therapeutic agents . Researchers are exploring these compounds for their potential to inhibit the growth of various bacterial and fungal strains, which could lead to the development of new medications for infectious diseases.

Pharmaceutical Industry: Drug Discovery

The benzoxazole core is a favorable moiety for drug discovery due to its planar structure and ability to engage in π-π interactions. This makes 2-Phenyl-1,3-benzoxazol-6-ol a starting material for mechanistic approaches in drug discovery, particularly for conditions such as cancer , inflammation , and oxidative stress . Its versatility allows for a broad substrate scope and functionalization, which is crucial in the synthesis of compounds with desired biological activities.

Organic Synthesis: Catalyst Development

In synthetic organic chemistry, 2-Phenyl-1,3-benzoxazol-6-ol can be used to develop new catalysts. These catalysts can facilitate various chemical reactions, including the synthesis of other complex benzoxazole derivatives. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the synthesis process .

Green Chemistry: Eco-Friendly Pathways

The synthesis of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-ol, can be achieved through eco-friendly pathways. Researchers are focusing on reducing the environmental impact of chemical synthesis by using green chemistry principles, such as minimizing the use of hazardous substances and improving the efficiency of synthetic methods .

Material Science: Photophysical Properties

Benzoxazole derivatives are studied for their photophysical properties, which are important in the field of material science. These properties can be harnessed in the development of novel fluorescent materials for various applications, including sensors and imaging .

Heterocyclic Chemistry: Synthesis of Multifunctional Heterocycles

The versatility of 2-Phenyl-1,3-benzoxazol-6-ol allows for the development of new libraries of heterocycles containing multifunctional sites. These heterocycles are valuable in medicinal chemistry and pharmaceutical research for their potential to interact with biological targets .

作用機序

Target of Action

The primary target of 2-Phenyl-1,3-benzoxazol-6-ol is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism, and boosting NAD has positive effects on metabolic regulation .

Mode of Action

2-Phenyl-1,3-benzoxazol-6-ol acts as a potent NAMPT activator . It increases cellular NAD levels, thereby enhancing energy metabolism . Furthermore, benzoxazole derivatives have shown potent anticancer activity , suggesting a potential role in cancer therapeutics.

Biochemical Pathways

The compound’s action on NAMPT affects the NAD salvage pathway, which is dominant in NAD+ synthesis . This pathway is crucial for energy-producing processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .

Result of Action

The activation of NAMPT by 2-Phenyl-1,3-benzoxazol-6-ol leads to increased cellular NAD levels . This can have various molecular and cellular effects, including enhanced energy metabolism and potential anticancer effects .

Action Environment

The efficacy and stability of 2-Phenyl-1,3-benzoxazol-6-ol could be influenced by various environmental factors. For instance, the presence of Cu2+ ions has been reported to enhance the cytotoxicity of certain benzoxazole derivatives . .

将来の方向性

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of “2-Phenyl-1,3-benzoxazol-6-ol” could be in the field of drug discovery and development .

特性

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3-benzoxazol-6-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。